Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI)
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Overview
Description
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is an organic compound characterized by the presence of a propadienyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone typically involves the reaction of a phenol derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at reflux temperature for several hours . The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone involves its interaction with molecular targets through its functional groups. The propadienyl group can participate in various chemical reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Benzene, 1,2-propadienyl-: This compound shares the propadienyl group but lacks the ethanone functionality.
Phenylallene: Similar to 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone but without the ethanone group.
Phenylpropadiene: Another related compound with a propadienyl group attached to a phenyl ring.
Uniqueness: 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is unique due to the presence of both the propadienyl and ethanone groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
159527-72-7 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h4-8H,1H2,2H3 |
InChI Key |
FMJXOWKUEVYMGW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
Synonyms |
Ethanone, 1-[4-(1,2-propadienyl)phenyl]- (9CI) |
Origin of Product |
United States |
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